molecular formula C2H3BrO2 B122903 Bromoacetic-13c2 acid CAS No. 52947-00-9

Bromoacetic-13c2 acid

Cat. No. B122903
CAS RN: 52947-00-9
M. Wt: 140.93 g/mol
InChI Key: KDPAWGWELVVRCH-ZDOIIHCHSA-N
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Description

Bromoacetic-13c2 acid is a carbon-13 labeled alkylating agent and building block that can be used in organic synthesis .


Synthesis Analysis

The compound is prepared by bromination of acetic acid . In a recent study, two central building blocks were prepared from labelled starting materials (13C2-bromoacetic acid, 13C2-glycine) and further employed in a recently reported divergent, branched synthetic strategy delivering eight isotopically labelled phytosiderophores .


Molecular Structure Analysis

The molecular structure of Bromoacetic-13c2 acid can be found in various databases such as the NIST Chemistry WebBook and Mol-Instincts .


Chemical Reactions Analysis

Bromoacetic acid and its esters are widely used building blocks in organic synthesis, for example, in pharmaceutical chemistry . It has been used in the synthesis of (Z)-2-(cyclooct-4-en-1-yloxy)acetic acid and α-bromo-phenylacetamide .


Physical And Chemical Properties Analysis

Bromoacetic-13c2 acid has a molecular weight of 140.93 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass and monoisotopic mass are 139.93835 g/mol . The topological polar surface area is 37.3 Ų .

Scientific Research Applications

Synthesis of Stable Isotope-Labeled Compounds

Bromoacetic-13c2 acid is used in the synthesis of stable isotope-labeled compounds. For example, it is employed in the synthesis of 13C3-hydroxyacetone, a compound prepared from 13C2-2-bromoacetic acid through a multi-step process involving bromide displacement and carboxylic acid treatment (Dicus, Burnham, Charles, & Nantz, 2003). Similarly, it is used in the preparation of various isotopically labeled forms of 2-oxoglutaric acid and L-glutamic acid, starting from simple 13C-enriched compounds like ethyl bromoacetate (Cappon, Baart, V. D. Walk, Raap, & Lugtenburg, 2010).

Environmental Impact Assessment

Bromoacetic acid, a related compound, is studied for its effects on the environment, particularly on marine ecosystems. A study focused on quantifying its effects on estuarine phytoplankton, using it as a proxy for ecosystem productivity. This research provides insights into the ecological impact of bromoacetic acid and by extension, related compounds like Bromoacetic-13c2 acid (Gordon, Richardson, & Pinckney, 2015).

Formation and Analysis of Disinfection Byproducts

Bromoacetic acid is also studied in the context of disinfection byproducts in water treatment processes. Research has been conducted on the formation and analysis of bromoacetic acids in water, providing important data for water quality monitoring and environmental health concerns (Xue et al., 2016).

Spectroscopic Characterization

The compound has been characterized using various spectroscopic methods, including NMR and mass spectrometry. This characterization is crucial for understanding its chemical behavior and potential applications in various fields (Pospieszny, Koenig, Kowalczyk, & Brycki, 2015).

Medical and Biological Research

While the focus is not on drug use and dosage, Bromoacetic-13c2 acid and its derivatives play a role in medical and biological research. Studies have explored its impact on cell lines, such as its toxicity effect on breast cancer cell lines and the analysis of apoptosis-associated genes (Jahromi, Jafaarnejad, Vahdani, & Zolghadri, 2020).

Chemical Synthesis Applications

Bromoacetic acid is utilized in various chemical syntheses, such as the development of novel synthesis methods for pyridines and fused pyridin-2-ones, demonstrating its versatility as a chemical reagent (Wang et al., 2016).

Safety And Hazards

Bromoacetic-13c2 acid is toxic by inhalation, ingestion, and skin contact . It is corrosive to metals and tissue . It may cause an allergic skin reaction . It is very toxic to aquatic life .

Future Directions

Bromoacetic acid and its esters are widely used building blocks in organic synthesis, particularly in pharmaceutical chemistry . As research progresses, new applications and synthesis methods may continue to be discovered.

properties

IUPAC Name

2-bromoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3BrO2/c3-1-2(4)5/h1H2,(H,4,5)/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPAWGWELVVRCH-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13C](=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromoacetic-13c2 acid

CAS RN

52947-00-9
Record name 52947-00-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JR Pribish - Journal of Labelled Compounds and …, 1995 - Wiley Online Library
(n‐Butoxy‐2′,2′,3′,3′,4′,4′,4′‐d 7 )acetic acid (1) and 2‐(n‐butoxy‐2′,2′,3′,3′,4′,4′,4′‐d 7 )ethanol (2) have been prepared in high yield from n‐butanol‐2,2,3,3,4,4,4…

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